N-[2-(ethylamino)propyl]benzamide hydrochloride
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Overview
Description
N-[2-(ethylamino)propyl]benzamide hydrochloride is a chemical compound with the molecular formula C12H19ClN2O. It is a benzamide derivative that has been studied for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ethylamino)propyl]benzamide hydrochloride typically involves the condensation of benzoic acids and amines. One method involves the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of green chemistry and efficient catalytic processes are likely employed to ensure high yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(ethylamino)propyl]benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may yield various substituted benzamides .
Scientific Research Applications
N-[2-(ethylamino)propyl]benzamide hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[2-(ethylamino)propyl]benzamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme cyclooxygenase (COX), which plays a key role in the inflammatory process . By inhibiting COX, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-[2-(ethylamino)propyl]benzamide hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities. Its ability to inhibit COX enzymes and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H19ClN2O |
---|---|
Molecular Weight |
242.74 g/mol |
IUPAC Name |
N-[2-(ethylamino)propyl]benzamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-3-13-10(2)9-14-12(15)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3,(H,14,15);1H |
InChI Key |
YSLKZNKGDYLTDA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)CNC(=O)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
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